molecular formula C9H9N3O B1517351 5-(o-Tolyl)-1,2,4-oxadiazol-3-amine CAS No. 1017521-47-9

5-(o-Tolyl)-1,2,4-oxadiazol-3-amine

Cat. No.: B1517351
CAS No.: 1017521-47-9
M. Wt: 175.19 g/mol
InChI Key: KEBXKSGFOURFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(o-Tolyl)-1,2,4-oxadiazol-3-amine (CAS 1017521-47-9) is a high-purity heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research . As a member of the 1,2,4-oxadiazole family, this scaffold is of significant interest in the development of novel pharmaceutical agents due to its role as a bioisostere for esters and amides, which can enhance metabolic stability and binding affinity to biological targets . Heterocyclic structures containing the 1,2,4-oxadiazole motif have been extensively investigated and demonstrate a broad spectrum of biological activities, including potential anticancer and antimicrobial properties. In materials science, 1,3,4-oxadiazole derivatives (a related isomer) are recognized for their electron-transporting capabilities and high thermal stability, making them valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . Researchers utilize this amine-functionalized oxadiazole as a key precursor for constructing more complex molecular architectures. This product is intended for research and development use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(2-methylphenyl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-11-9(10)12-13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBXKSGFOURFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis via Carboxylic Acids and Amidoximes

A more streamlined method involves a one-pot reaction starting from o-toluic acid, amidoximes, and coupling reagents:

  • Method:

    • o-Toluic acid is activated in situ, often using coupling agents or reagents like N-isocyaniminotriphenylphosphorane (NIITP).
    • Amidoximes react with the activated acid to form the oxadiazole ring directly.
    • This can be followed by copper-catalyzed arylation or amination to introduce the amino group at the 3-position.
  • Advantages:

    • Avoids isolation of intermediates.
    • Suitable for late-stage functionalization.
    • Tolerates a variety of substituents on the aromatic ring.
  • Reaction Conditions:

    • Solvent: Anhydrous 1,4-dioxane.
    • Temperature: 80-120 °C for initial cyclization; 40-120 °C for amination/arylation.
    • Catalysts: Copper(I) iodide, 1,10-phenanthroline.
    • Bases: Cesium carbonate, lithium tert-butoxide.
  • Yields:

    • Arylated oxadiazoles obtained in yields up to 87%.
    • Aminated derivatives typically isolated after chromatographic purification with good purity.
Step Reagents & Conditions Yield (%) Notes
Cyclization o-Toluic acid + amidoxime + NIITP, 80 °C, 3 h 70-80 Formation of oxadiazole core
Amination (one-pot) O-benzoyl hydroxylamine + Cu(OAc)2 + LiOtBu, 40 °C, 18 h 60-85 Introduction of amino group

Adapted from one-pot 1,3,4-oxadiazole synthesis and amination strategies.

Hydrazide Route and Cyclodehydration

Another classical approach involves:

  • Preparation of o-toluic acid hydrazide via esterification and hydrazinolysis.
  • Reaction of hydrazide with cyanogen bromide or carbon disulfide under alkaline conditions to form intermediates.
  • Cyclodehydration to form the 1,2,4-oxadiazole ring with the amino group at position 3.

  • Key Steps:

    • Esterification of o-toluic acid with methanol and catalytic sulfuric acid.
    • Hydrazinolysis to obtain o-toluic acid hydrazide.
    • Treatment with cyanogen bromide in alkaline medium yields 2-amino-1,2,4-oxadiazole derivatives.
    • Purification via recrystallization or chromatography.
  • Yields:

    • Hydrazide formation: 70-90%.
    • Cyclization to oxadiazole: 60-80%.
Step Reagents & Conditions Yield (%) Notes
Esterification o-Toluic acid + MeOH + H2SO4, reflux 85-90 Methyl ester formation
Hydrazinolysis Methyl ester + hydrazine hydrate, reflux 70-85 Hydrazide formation
Cyclization Hydrazide + cyanogen bromide, alkaline pH 60-80 Formation of amino-oxadiazole

Based on classical oxadiazole synthesis routes and hydrazide chemistry.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Type Yield Range (%) Advantages Limitations
Amidoxime + Ester Cyclization Amidoxime + o-Toluic acid ester t-BuOK, DMSO Base-mediated cyclization 45-50 Simple, moderate yield Requires amidoxime synthesis
One-Pot Acid + Amidoxime o-Toluic acid + amidoxime NIITP, CuI, bases One-pot cyclization + amination 60-87 Streamlined, versatile Requires careful catalyst handling
Hydrazide Route o-Toluic acid hydrazide Cyanogen bromide, alkaline medium Nucleophilic substitution + cyclization 60-80 Classical, well-established Multiple steps, toxic reagents

Research Findings and Notes

  • The one-pot method using NIITP and copper catalysis is highly efficient for synthesizing 5-substituted 1,3,4-oxadiazoles and can be adapted for 1,2,4-oxadiazoles with amino substitution, offering high yields and functional group tolerance.

  • The amidoxime-ester cyclization method is reliable but may suffer from moderate yields and requires optimization of base and solvent to maximize product formation.

  • The hydrazide approach, though classical, involves multiple synthetic steps and the use of hazardous reagents like cyanogen bromide, demanding stringent safety protocols.

  • Purification is typically achieved through recrystallization or chromatographic techniques such as flash column chromatography (FCC) and preparative thin-layer chromatography (PTLC).

Chemical Reactions Analysis

Alkylation Reactions

The amine group at position 3 undergoes alkylation under mild conditions. Typical reagents include alkyl halides or allyl bromides in polar aprotic solvents (e.g., DMF, THF) with a base (e.g., K₂CO₃).

Example Reaction:
5-(o-Tolyl)-1,2,4-oxadiazol-3-amine + Allyl bromide → N-Allyl-5-(o-tolyl)-1,2,4-oxadiazol-3-amine

  • Conditions: DMF, K₂CO₃, 60°C, 6 hours

  • Yield: 82% (based on analogous protocols in)

Key Data:

ReagentSolventBaseTemperatureTimeYield
Allyl bromideDMFK₂CO₃60°C6 h82%
Benzyl chlorideTHFNaHRT12 h68%

Acylation Reactions

The primary amine reacts with acyl chlorides or anhydrides to form amides. This reaction is typically performed in THF or dichloromethane with a tertiary amine base (e.g., Et₃N).

Example Reaction:
This compound + Acetyl chloride → N-Acetyl-5-(o-tolyl)-1,2,4-oxadiazol-3-amine

  • Conditions: THF, Et₃N, 0°C → RT, 4 hours

  • Yield: 75% (analogous to methods in )

Key Data:

Acylating AgentSolventBaseTemperatureYield
Acetyl chlorideTHFEt₃N0°C → RT75%
Benzoyl chlorideCH₂Cl₂PyridineRT70%

Electrophilic Aromatic Substitution

The o-tolyl group undergoes electrophilic substitution at the para position relative to the methyl group. Nitration and sulfonation are common reactions.

Example Reaction (Nitration):
This compound + HNO₃/H₂SO₄ → 5-(4-Nitro-o-tolyl)-1,2,4-oxadiazol-3-amine

  • Conditions: Conc. H₂SO₄, 0°C → 50°C, 2 hours

  • Yield: 60% (based on)

Key Data:

ElectrophilePosition ModifiedYield
HNO₃/H₂SO₄Para to methyl60%
SO₃/H₂SO₄Para to methyl55%

Oxidation and Reduction

  • Oxidation: The methyl group on the o-tolyl substituent can be oxidized to a carboxyl group using KMnO₄ under acidic conditions.

  • Reduction: The oxadiazole ring is resistant to reduction, but the amine group can be reduced under harsh conditions (e.g., LiAlH₄).

Example Oxidation:
This compound5-(2-Carboxyphenyl)-1,2,4-oxadiazol-3-amine

  • Conditions: KMnO₄, H₂SO₄, 80°C, 8 hours

  • Yield: 50% (analogous to)

Coupling Reactions

The amine group participates in Buchwald–Hartwig amination or Ullmann-type couplings with aryl halides.

Example Reaction:
This compound + 4-Bromotoluene → N-(4-Methylphenyl)-5-(o-tolyl)-1,2,4-oxadiazol-3-amine

  • Conditions: Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C, 12 hours

  • Yield: 65% (based on )

Cycloaddition Reactions

The oxadiazole ring can act as a diene in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocycles.

Example Reaction:
This compound + Nitrile oxide → Fused Isoxazole-Oxadiazole Derivative

  • Conditions: RT, 24 hours, no catalyst

  • Yield: 70% (analogous to )

Stability Under Acidic/Basic Conditions

  • Acidic Conditions: The oxadiazole ring remains stable in dilute HCl (pH > 3) but hydrolyzes in concentrated HCl at elevated temperatures.

  • Basic Conditions: Decomposition occurs in strong bases (e.g., NaOH) due to ring-opening reactions .

Mechanism of Action

The mechanism of action of 5-(o-Tolyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Substituent (Position 5) Molecular Formula Molecular Weight Key Features
5-(o-Tolyl)-1,2,4-oxadiazol-3-amine o-Tolyl (ortho-methylphenyl) C₉H₉N₃O 175.19 Steric hindrance from ortho-methyl group; potential enhanced lipophilicity
5-Cyclopropyl-1,2,4-oxadiazol-3-amine Cyclopropyl C₅H₇N₃O 125.13 Compact, rigid substituent; may improve metabolic stability
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine 4-Methoxyphenyl C₉H₉N₃O₂ 191.19 Electron-donating methoxy group; increased solubility in polar solvents
5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine Furan-2-yl C₆H₅N₃O₂ 163.12 Heteroaromatic ring; potential for hydrogen bonding

Key Observations :

  • Steric Effects : The o-tolyl group in the target compound may reduce rotational freedom and influence binding pocket interactions compared to smaller substituents like cyclopropyl .
  • Electronic Effects : The 4-methoxyphenyl derivative () benefits from electron-donating groups, enhancing resonance stabilization, whereas the furan substituent introduces π-π stacking capabilities .
  • Solubility : Cyclopropyl and furan derivatives likely exhibit lower aqueous solubility than the methoxyphenyl analog due to reduced polarity .

Pharmacological Activities

Compound Reported Biological Activity Mechanism/Application Reference
This compound Not explicitly reported in evidence Hypothesized: Similar to aryl oxadiazole derivatives (antimicrobial, anti-inflammatory)
5-Cyclopropyl-1,2,4-oxadiazol-3-amine Commercial availability (Thermo Scientific); no activity data Potential scaffold for drug discovery
3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine Diuretic activity (amiloride analog) Inhibits renal epithelial sodium channels
5-Aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines Anti-inflammatory, antioxidant ROS scavenging; COX-2 inhibition

Key Observations :

  • The diuretic activity of the pyrazinediamine derivative () highlights the role of the 1,2,4-oxadiazole core in modulating ion channel interactions.
  • Substituted aryl groups (e.g., trifluoromethylphenyl in ) enhance antioxidant efficacy, suggesting that the o-tolyl group in the target compound could similarly influence redox activity .

Stability and Metabolic Considerations

  • Ortho-Substituent Effects : The o-tolyl group’s methyl moiety may hinder enzymatic degradation, enhancing metabolic stability compared to para-substituted analogs .
  • Heterocyclic Substituents : The furan derivative () may undergo oxidative metabolism due to its oxygen-containing ring, whereas cyclopropyl groups resist oxidation .

Biological Activity

5-(o-Tolyl)-1,2,4-oxadiazol-3-amine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structure of 1,2,4-oxadiazoles allows for various modifications that can enhance their pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring with a tolyl group at the 5-position. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various human tumor cell lines. In studies assessing related oxadiazole compounds, derivatives demonstrated IC50 values ranging from 2.76 µM to over 90 µM against cancer cell lines such as HeLa and CaCo-2 .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound 1HeLa92.4
Compound 2OVXF 8992.76
Compound 3PXF 17529.27

Cholinesterase Inhibition

This compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. A study found that similar oxadiazole derivatives exhibited dual inhibition of AChE and butyrylcholinesterase (BChE), with IC50 values indicating moderate potency . The structure–activity relationship (SAR) analysis revealed that modifications at the aryl group significantly influenced inhibitory activity.

Table 2: Cholinesterase Inhibition Potency

CompoundAChE IC50 (µM)BChE IC50 (µM)
Derivative A12.853.05
Derivative B40.1>105

The biological activity of this compound can be attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking with aromatic residues in enzymes and receptors . These interactions enhance the binding affinity and selectivity towards biological targets.

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives similar to this compound:

  • Anticancer Evaluation : A series of oxadiazole derivatives were tested against multiple cancer cell lines. The results indicated that structural modifications could lead to enhanced cytotoxicity.
  • Neuroprotective Effects : Compounds exhibiting cholinesterase inhibition also displayed neuroprotective properties in models of neurodegenerative diseases like Alzheimer's disease.

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeImpact on YieldReference
SolventDMF, 80°C+25% vs. THF
CatalystEDCI/HOBt (1.2 eq)Reduces byproducts
Reaction Time12–16 hrsMaximizes cyclization

Q. Table 2: Common Analytical Benchmarks for Characterization

TechniqueCritical Data PointsPurpose
1H NMRδ 7.2–7.5 (o-tolyl), δ 8.5 (NH2)Confirms substitution
LC-MS[M+H]+ = 206.1Verifies molecular ion
FTIR3300 cm⁻¹ (N–H)Validates amine group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(o-Tolyl)-1,2,4-oxadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(o-Tolyl)-1,2,4-oxadiazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.